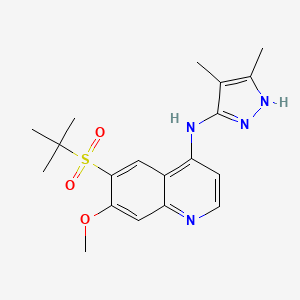

RIP2 Kinase Inhibitor 3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C19H24N4O3S |

|---|---|

分子量 |

388.5 g/mol |

IUPAC 名称 |

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine |

InChI |

InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23) |

InChI 键 |

LHPFRDAGGDMRMZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C |

产品来源 |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Quinazoline-Based RIPK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. The quinazoline scaffold has emerged as a promising foundation for the development of potent and selective RIPK2 inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinazoline-based RIPK2 inhibitors, detailing key chemical modifications that influence potency, selectivity, and pharmacokinetic properties. This document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and drug discovery workflows to facilitate further research and development in this area.

Introduction: RIPK2 as a Therapeutic Target

Receptor-interacting serine/threonine kinase 2 (RIPK2) is a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination.[2] This initiates a signaling cascade that activates the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including Crohn's disease, ulcerative colitis, and Blau syndrome.[3] Consequently, the development of small molecule inhibitors of RIPK2 has become a significant focus for drug discovery efforts.

The quinazoline core has been extensively explored as a scaffold for kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the kinase hinge region. This guide will delve into the SAR of this class of molecules, providing a detailed analysis of how different substituents on the quinazoline ring impact RIPK2 inhibition.

The RIPK2 Signaling Pathway

The activation of RIPK2 is a central event in NOD1/2 signaling. The following diagram illustrates the key steps in this pathway.

Structure-Activity Relationship of Quinazoline-Based RIPK2 Inhibitors

The development of quinazoline-based RIPK2 inhibitors has been guided by a systematic exploration of substitutions at various positions of the core scaffold. A key interaction for this class of inhibitors is the hydrogen bond between the N1 nitrogen of the quinazoline ring and the backbone amide of Met98 in the hinge region of the RIPK2 ATP-binding pocket.[3]

The general workflow for identifying and optimizing these inhibitors is depicted below.

Key Pharmacophoric Features

The following diagram illustrates the key pharmacophoric elements of a typical quinazoline-based RIPK2 inhibitor and the general impact of modifications at different positions.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and cellular activities of representative quinazoline and quinoline-based RIPK2 inhibitors.

Table 1: In Vitro and Cellular Activity of Quinoline-Based RIPK2 Inhibitors

| Compound | R | RIPK2 FP IC50 (nM) | RIPK2 hWB IC50 (nM) | hERG IC50 (nM) |

| GSK583 | H | 5 | 237 | 7445 |

| 6 | H | 1 | 90 | 20000 |

| 7 | OMe | 1 | 10 | 14000 |

| 11 | CN | 2 | 100 | >30000 |

| 12 | Me | 2 | 100 | >30000 |

| Data compiled from Haile et al., 2018.[4] |

Table 2: Activity of Quinazoline-Based RIPK2 Inhibitors

| Compound | RIPK2 FP IC50 (nM) | HEK293 IL-8 IC50 (nM) | Monocyte TNFα IC50 (nM) | hWB TNFα IC50 (nM) |

| 4 | 5 | 4 | 13 | - |

| 5 | - | 4 | 13 | 26 |

| GSK2983559 (prodrug of 4) | - | - | - | - |

| Data compiled from Haile et al., 2019 and recent reviews.[3][5] |

Table 3: Activity of Other Potent RIPK2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| Gefitinib | RIPK2 | 51 | Tyrosine Phosphorylation |

| OD36 | RIPK2 | <100 | Radiometric Kinase Assay |

| OD38 | RIPK2 | <100 | Radiometric Kinase Assay |

| Compound 8 (Novartis) | RIPK2 | 3 | Kinase Activity |

| Compound 14 | RIPK2 | 5.1 ± 1.6 | ADP-Glo |

| BI 706039 | RIPK2 | <1.0 (human), 2.9 (mouse) | MDP-induced TNF-α |

| Data compiled from various sources.[2][3][6][7] |

Experimental Protocols

RIPK2 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Materials:

-

RIPK2 Kinase Enzyme System (Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds

-

384-well plates

-

-

Procedure:

-

Dilute the RIPK2 enzyme, substrate (e.g., myelin basic protein), ATP, and test inhibitors in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]

-

In a 384-well plate, add 1 µl of the test inhibitor or DMSO vehicle control.

-

Add 2 µl of the diluted RIPK2 enzyme.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[8]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[8]

-

Read the luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.[2]

-

Fluorescence Polarization (FP) Based Binding Assay

This assay measures the binding of an inhibitor to the RIPK2 ATP pocket by competing with a fluorescently labeled ligand.

-

Materials:

-

Full-length FLAG-His tagged RIPK2

-

Fluorescently labeled ATP-competitive ligand

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 1 mM CHAPS)[9]

-

384-well plates

-

-

Procedure:

-

Prepare solutions of the RIPK2 enzyme and the fluorescent ligand in the assay buffer. The final concentration of the enzyme should be twice its apparent Kd, and the ligand at a fixed concentration (e.g., 5 nM).[9]

-

Add the test compounds at various concentrations to the wells of a 384-well plate.

-

Add the RIPK2 enzyme and fluorescent ligand mixture to the wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 values based on the displacement of the fluorescent ligand.

-

Cellular Assay: MDP-Stimulated TNF-α Production in Human Whole Blood

This assay assesses the ability of an inhibitor to block RIPK2-mediated cytokine production in a physiologically relevant matrix.

-

Materials:

-

Fresh human whole blood

-

Muramyl dipeptide (MDP)

-

Test compounds

-

TNF-α ELISA kit

-

-

Procedure:

-

Pre-treat human whole blood with various concentrations of the test compound or DMSO for a specified duration (e.g., 30 minutes).[3]

-

Stimulate the blood with MDP (a NOD2 agonist).

-

Incubate the samples for a defined period (e.g., 23 hours) to allow for cytokine production.[3]

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 values from the dose-response inhibition of TNF-α production.[5]

-

Conclusion and Future Directions

The quinazoline scaffold has proven to be a fertile ground for the discovery of potent and selective RIPK2 inhibitors. Structure-activity relationship studies have elucidated the key structural features required for high-affinity binding and cellular activity. The optimization of these inhibitors has led to compounds with improved pharmacokinetic profiles and reduced off-target effects, with some advancing into clinical trials.[3]

Future efforts in this field will likely focus on further refining the selectivity of these inhibitors to minimize potential side effects and exploring novel chemical scaffolds to identify new classes of RIPK2 inhibitors. The detailed SAR data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics for inflammatory diseases by targeting RIPK2.

References

- 1. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.co.uk [promega.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to RIP2 Kinase Inhibitor 3: Mechanism and Impact on Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] As a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2, RIPK2 is instrumental in recognizing bacterial peptidoglycans and initiating inflammatory responses.[2][3] The activation of the NOD-RIPK2 signaling axis leads to the engagement of NF-κB and MAPK pathways, culminating in the transcription of various pro-inflammatory cytokines and chemokines.[4][5] Given its central role in inflammation, RIPK2 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune conditions, including inflammatory bowel disease (IBD).[6][7]

RIP2 Kinase Inhibitor 3 is a highly potent and selective small molecule developed to target the kinase activity of RIPK2. Its high affinity and selectivity make it an invaluable tool for dissecting the complex roles of RIPK2 in cellular signaling. While the primary anti-inflammatory effects of RIPK2 inhibition are attributed to the blockade of the canonical NF-κB pathway, recent evidence has uncovered a more complex, regulatory role for RIPK2 in modulating inflammasome activation.[8]

This technical guide provides an in-depth overview of this compound, detailing its biochemical properties, mechanism of action, and its nuanced effects on inflammasome signaling pathways. It includes structured data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in the field.

Profile of this compound

This compound is a potent and highly selective ATP-competitive inhibitor of RIPK2 kinase. Its chemical and pharmacological properties are summarized below.

Quantitative Data

The key quantitative metrics for this compound are presented in Table 1. For comparison, data for other notable RIPK2 inhibitors are included in Table 2.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1398053-50-3 | [9] |

| Molecular Formula | C₁₉H₂₄N₄O₃S | [9] |

| Formula Weight | 388.48 | [9] |

| Target | RIPK2 (Receptor-Interacting Protein Kinase 2) | [10][11] |

| IC₅₀ (Biochemical) | 1 nM | [9][10][11][12] |

| Solubility | DMSO: 25 mg/mL (64.35 mM) |[9] |

Table 2: Comparative Potency of Selected RIPK2 Kinase Inhibitors

| Inhibitor | Type | Target(s) | IC₅₀ | Reference |

|---|---|---|---|---|

| This compound | Selective | RIPK2 | 1 nM | [9][10][11] |

| GSK583 | Selective | RIPK2 | 5 nM | [13] |

| WEHI-345 | Selective | RIPK2 | 130 nM | [13] |

| RIPK2-IN-3 | Selective | RIPK2 | 6.39 µM | [14] |

| Gefitinib | Non-selective | EGFR, RIPK2 | 51 nM (for RIPK2) |[4] |

Mechanism of Action: Canonical NOD-RIPK2 Signaling

The primary role of RIPK2 is to mediate downstream signaling from NOD1 and NOD2 receptors. This canonical pathway is a cornerstone of the innate immune response to bacterial pathogens.

-

Recognition and Recruitment : Upon binding of bacterial peptidoglycans (e.g., muramyl dipeptide - MDP for NOD2), NOD1/2 receptors oligomerize. This conformational change facilitates the recruitment of cytosolic RIPK2 via homotypic interactions between their respective caspase activation and recruitment domains (CARD).[4]

-

Activation and Ubiquitination : Once recruited, RIPK2 undergoes autophosphorylation and becomes polyubiquitinated with K63-linked and M1-linked (linear) ubiquitin chains by E3 ligases such as XIAP and cIAPs.[7][15] This ubiquitination is a critical step, transforming RIPK2 into a signaling scaffold.

-

Downstream Signaling : The ubiquitin chains on RIPK2 serve as docking sites for downstream complexes, primarily the TAK1-TAB2/3 complex and the IKK complex (IKKα/β/γ).[7][15] This proximity leads to the activation of TAK1, which in turn phosphorylates and activates the IKK complex.

-

NF-κB and MAPK Activation : The activated IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus. Concurrently, TAK1 activates the MAPK signaling cascades (JNK, p38).[4]

-

Pro-Inflammatory Gene Expression : In the nucleus, NF-κB drives the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[4]

This compound directly inhibits the ATP-binding site of RIPK2, preventing its autophosphorylation and subsequent activation, thereby blocking the entire downstream cascade.

The Complex Role of RIPK2 in Inflammasome Activation

Inflammasomes are cytosolic multi-protein complexes that activate inflammatory caspases, primarily Caspase-1, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18 and a form of cell death known as pyroptosis.[16][17] The NLRP3 inflammasome is the most extensively studied and is activated by a wide array of stimuli indicating cellular stress or damage.[16][18]

Overview of NLRP3 Inflammasome Activation

NLRP3 inflammasome activation is typically a two-step process:

-

Signal 1 (Priming) : An initial stimulus, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), activates the NF-κB pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and IL1B (pro-IL-1β).[17][19]

-

Signal 2 (Activation) : A second, distinct stimulus, such as ATP, nigericin, or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-Caspase-1, leading to its proximity-induced cleavage and activation.[20]

RIPK2 as a Negative Regulator of the NLRP3 Inflammasome

While RIPK2's role in NF-κB-mediated priming is pro-inflammatory, studies have revealed a surprising, context-dependent role in negatively regulating the activation step (Signal 2) of the NLRP3 inflammasome, particularly during viral infections.[8]

The mechanism involves the regulation of mitophagy—the selective removal of damaged mitochondria by autophagy. Damaged mitochondria are a major source of NLRP3 activators, such as mitochondrial reactive oxygen species (mtROS) and mitochondrial DNA (mtDNA).[16]

-

RIPK2-Mediated Mitophagy : RIPK2, in a kinase-dependent manner, can phosphorylate and activate ULK1, a key initiator of the autophagy/mitophagy process.[8]

-

Suppression of NLRP3 : By promoting mitophagy, active RIPK2 helps clear damaged mitochondria, thereby reducing the cytosolic concentration of mtROS and other activators. This dampens the activation of the NLRP3 inflammasome.[8]

Therefore, the use of This compound , by blocking the kinase activity of RIPK2, is predicted to impair this mitophagy-dependent suppression. This would lead to an accumulation of damaged mitochondria and consequently, an enhancement of NLRP3 inflammasome activation and increased IL-1β/IL-18 production. This highlights a critical dual role for RIPK2 and suggests that its inhibition may have opposing effects on different inflammatory pathways.

Experimental Protocols

The following protocols provide standardized methodologies to assess the activity of this compound.

Protocol 1: In Vitro RIPK2 Kinase Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound that inhibits 50% of recombinant RIPK2 kinase activity.

Materials:

-

Recombinant human RIPK2 (active)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP, [γ-³³P]ATP

-

This compound, serially diluted in DMSO

-

96-well plates

-

P81 phosphocellulose filter paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Methodology:

-

Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase buffer.

-

In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 20 µL of a solution containing recombinant RIPK2 and MBP substrate in kinase buffer.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding 20 µL of kinase buffer containing ATP and a trace amount of [γ-³³P]ATP (final concentration ~10 µM ATP).

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using non-linear regression.

Protocol 2: Cellular NOD2 Signaling Assay

Objective: To measure the effect of this compound on NOD2-dependent cytokine production in human monocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells.

-

RPMI-1640 medium with 10% FBS.

-

This compound, serially diluted in DMSO.

-

L18-MDP (NOD2 agonist).

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Methodology:

-

Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.

-

Pre-treat the cells with serially diluted this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with L18-MDP (final concentration 100 ng/mL) to activate NOD2 signaling. Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the EC₅₀ of the inhibitor based on the dose-dependent reduction in TNF-α secretion.

Protocol 3: Cellular Inflammasome Activation Assay

Objective: To assess the dual effect of this compound on both the priming and activation steps of the NLRP3 inflammasome.

Materials:

-

THP-1 cells or bone marrow-derived macrophages (BMDMs).

-

RPMI-1640 medium with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Lipopolysaccharide (LPS).

-

Nigericin (NLRP3 activator).

-

This compound, serially diluted in DMSO.

-

Human IL-1β ELISA kit.

Methodology:

-

Cell Preparation : Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (100 nM) for 24 hours. Replace with fresh media and rest for another 24 hours.

-

Experimental Setup :

-

Group A (Effect on Priming) : Pre-treat cells with the inhibitor for 1 hour, then add LPS (1 µg/mL) for 4 hours. After priming, collect the supernatant to measure TNF-α (as a readout for NF-κB inhibition). Then, wash the cells and add fresh media with Nigericin (10 µM) for 1 hour. Collect this second supernatant to measure IL-1β.

-

Group B (Effect on Activation) : Prime cells with LPS (1 µg/mL) for 4 hours in the absence of the inhibitor. Wash the cells and add fresh media containing the inhibitor for 1 hour. Then, add Nigericin (10 µM) for 1 hour. Collect the supernatant to measure IL-1β.

-

-

Measurement : Quantify TNF-α and IL-1β concentrations in the collected supernatants using ELISA kits.

-

Analysis :

-

In Group A, the inhibitor is expected to reduce TNF-α (due to NF-κB blockade) and subsequently reduce IL-1β because of the reduced pro-IL-1β substrate.

-

In Group B, the inhibitor is applied after priming. Any change in IL-1β secretion will reflect a direct effect on the inflammasome activation step. An increase in IL-1β in this group would support the hypothesis that RIPK2 inhibition enhances NLRP3 activation by impairing mitophagy.

-

Summary and Conclusion

This compound is a potent and selective tool for probing the function of RIPK2. Its primary mechanism of action involves the direct inhibition of RIPK2 kinase activity, leading to a robust blockade of the canonical NOD-dependent NF-κB and MAPK signaling pathways. This action effectively reduces the production of key pro-inflammatory cytokines like TNF-α and IL-6.

However, the role of RIPK2 in inflammation is more intricate than previously understood. Evidence points to a secondary, kinase-dependent function for RIPK2 in promoting mitophagy, which serves as a crucial mechanism for suppressing NLRP3 inflammasome activation by clearing damaged mitochondria.[8] Consequently, the inhibition of RIPK2 with agents like this compound may have a dual and context-dependent outcome:

-

Anti-inflammatory : By blocking NF-κB-mediated transcription of pro-inflammatory cytokines.

-

Pro-inflammatory : By impairing mitophagy, leading to enhanced NLRP3 inflammasome activation and IL-1β/IL-18 release.

For drug development professionals and researchers, this duality is of critical importance. It underscores the need for careful evaluation of RIPK2 inhibitors in various disease models to understand the net effect of targeting this kinase. The experimental protocols provided herein offer a framework for dissecting these distinct effects to better characterize the therapeutic potential and possible liabilities of inhibiting RIPK2.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. embopress.org [embopress.org]

- 8. Receptor interacting protein kinase 2-mediated mitophagy regulates inflammasome activation during virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 1398053-50-3 | MOLNOVA [molnova.com]

- 10. This compound|Cas# 1398053-50-3 [glpbio.cn]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. uniprot.org [uniprot.org]

- 16. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 17. assaygenie.com [assaygenie.com]

- 18. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. Inflammasome activation: from molecular mechanisms to autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the downstream targets of RIP2 Kinase Inhibitor 3

An In-depth Technical Guide to the Downstream Targets of RIP2 Kinase Inhibitor 3

Introduction

Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that functions as a central node in the innate immune system.[1] It is an essential adaptor kinase for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[2] These cytosolic sensors recognize specific peptidoglycan fragments from bacterial cell walls, triggering a signaling cascade that culminates in a robust pro-inflammatory response.[3] Given its pivotal role, dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of autoinflammatory conditions, including inflammatory bowel disease (IBD), sarcoidosis, and certain forms of arthritis, making RIPK2 an attractive therapeutic target.[4][5]

This compound is a highly potent and selective, ATP-competitive small molecule inhibitor of RIPK2 kinase activity, exhibiting a half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[6][7][8] This guide provides a detailed examination of the downstream molecular targets and cellular consequences of RIPK2 inhibition by this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

The RIPK2 Signaling Pathway

The canonical RIPK2 signaling pathway is initiated upon ligand recognition by NOD1 or NOD2. This engagement leads to the recruitment of RIPK2 via homotypic interactions between their respective caspase activation and recruitment domains (CARD). This proximity-induced activation triggers RIPK2 autophosphorylation and subsequent polyubiquitination, which is a crucial step for the recruitment and activation of downstream effector complexes.[5][9]

The activated RIPK2 acts as a scaffold, assembling a signaling platform that includes E3 ligases and kinase complexes like the TAK1-TAB and IKKα/β-NEMO complexes.[2][10] This ultimately leads to the activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[11][12][13]

Mechanism of Action and Downstream Effects

This compound functions by competitively binding to the ATP pocket of RIPK2, thereby preventing its essential autophosphorylation.[3] This action effectively halts the signaling cascade at its inception. The direct downstream consequence is the failure to form an active, ubiquitinated RIPK2 scaffold.

As a result, the key downstream targets whose activation is blocked are:

-

TAK1 (MAP3K7): Recruitment and activation of the TAK1 complex are prevented, leading to the suppression of downstream MAPK signaling pathways (p38, JNK, ERK).

-

IKK Complex: The IκB kinase (IKK) complex is not recruited or activated, which prevents the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα.[13]

-

NF-κB: With IκBα remaining bound, the NF-κB transcription factor is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate gene expression.[13]

The ultimate, measurable downstream effect is a potent and selective reduction in the production of key pro-inflammatory cytokines and chemokines. Studies on the closely related inhibitor GSK583 demonstrate that this inhibition is specific to the NOD1/NOD2 pathway; signaling initiated by Toll-like receptors (TLRs) or cytokine receptors like IL-1R and TNFR, which are RIPK2-independent, remains unaffected.[11]

Data Presentation: Quantitative Effects of RIPK2 Inhibition

The following tables summarize quantitative data for this compound and the closely related, well-characterized compound GSK583.

Table 1: Biochemical Potency

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| This compound | Human RIPK2 | Biochemical | 1 | [1][6][7] |

| GSK583 | Human RIPK2 | Biochemical | 5 | [1][11][14] |

| GSK583 | Rat RIPK2 | Biochemical | 2 |[14] |

Table 2: Cellular Activity

| Compound | Model System | Stimulant | Measured Endpoint | IC50 (nM) | Reference(s) |

|---|---|---|---|---|---|

| GSK583 | Human Primary Monocytes | MDP | TNF-α Production | 8 | [12] |

| GSK583 | Human Whole Blood | MDP | TNF-α Production | 237 | [12] |

| GSK583 | Human IBD Explants (CD & UC) | Spontaneous | TNF-α & IL-6 Production | ~200 |[11][12] |

Table 3: Kinase Selectivity Profile Data for a clinical candidate compound (Inhibitor 5) structurally related to this compound, screened at 1 µM against a panel of 300 kinases.

| Kinase Target | Percent Inhibition at 1 µM | Reference(s) |

|---|---|---|

| RIPK2 | >99% | [15] |

| GAK | >99% | [15] |

| MAP4K2 | >99% | [15] |

| TNK1 | >99% | [15] |

| FLT3 | 90-99% | [15] |

| 11 other kinases | 70-89% | [15] |

| 283 other kinases | <70% |[15] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data and replicating findings. The following sections describe the core assays used to characterize RIPK2 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of RIPK2 by measuring the amount of ADP produced during the kinase reaction.

-

Principle: Recombinant RIPK2 kinase phosphorylates a generic substrate (e.g., Myelin Basic Protein, MBP) using ATP, thereby producing ADP. The ADP-Glo™ system first depletes remaining ATP, then converts the ADP back to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to kinase activity.[16][17]

-

Protocol:

-

Reaction Setup: In a 96- or 384-well plate, combine RIPK2 kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), recombinant human RIPK2 enzyme, and the test inhibitor (e.g., this compound) at various concentrations.[16]

-

Initiation: Initiate the kinase reaction by adding a solution containing the substrate (MBP) and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent, which converts ADP to ATP and contains the luciferase/luciferin components. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.

-

Cellular NOD2-NF-κB Reporter Assay

This cell-based assay measures the ability of an inhibitor to block NOD2-dependent activation of the NF-κB pathway.

-

Principle: HEK293 cells, which have low endogenous NOD signaling components, are engineered to stably express human NOD2 and an NF-κB-driven reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or luciferase).[18][19][20] Stimulation with a NOD2 agonist activates the pathway, leading to reporter gene expression.

-

Protocol:

-

Cell Plating: Seed HEK293-hNOD2-reporter cells into 96-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add a NOD2 agonist, such as muramyl dipeptide (MDP), to the wells to a final concentration of ~10 µg/mL.

-

Incubation: Incubate the plates for 18-24 hours to allow for reporter gene expression and accumulation.

-

Detection:

-

Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.

-

In Vivo Model of Inflammatory Bowel Disease

Animal models are used to assess the efficacy of RIPK2 inhibitors in a complex biological system. The dextran sodium sulfate (DSS) or trinitrobenzenesulfonic acid (TNBS) induced colitis models in mice are commonly used.[12][21]

-

Principle: Administration of DSS in drinking water or intrarectal TNBS induces acute intestinal inflammation in mice, characterized by weight loss, epithelial damage, and inflammatory cell infiltration, mimicking aspects of human IBD.

-

Protocol:

-

Acclimatization: House mice under standard conditions for a week prior to the experiment.

-

Disease Induction: Induce colitis by administering 2-3% DSS in the drinking water for 5-7 days or a single intrarectal dose of TNBS.

-

Treatment: Administer the test inhibitor (e.g., formulated for oral or intraperitoneal delivery) or vehicle daily, starting from the day of colitis induction.

-

Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice.

-

Sample Collection: Collect colon tissue for macroscopic scoring, length measurement, and histological analysis (scoring for inflammation, ulceration, etc.). A portion of the tissue can be homogenized to measure cytokine levels (e.g., via ELISA) or for gene expression analysis (RT-qPCR).[5][21]

-

Evaluation: Compare the DAI, colon length, histological scores, and cytokine levels between inhibitor-treated and vehicle-treated groups to determine efficacy.

-

Conclusion

This compound is a potent and specific modulator of the NOD1/NOD2 signaling pathway. By directly inhibiting the autophosphorylation of RIPK2, it prevents the activation of crucial downstream targets, namely the NF-κB and MAPK signaling cascades. This mechanism translates to a profound and selective suppression of pro-inflammatory cytokine production. The quantitative data from biochemical and cellular assays confirm its high potency, while findings from related compounds in preclinical models underscore the therapeutic potential of this inhibitory strategy for treating a range of inflammatory diseases driven by aberrant NOD-like receptor signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this important class of inhibitors.

References

- 1. glpbio.com [glpbio.com]

- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1398053-50-3 | MOLNOVA [molnova.com]

- 8. targetmol.cn [targetmol.cn]

- 9. embopress.org [embopress.org]

- 10. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. promega.co.uk [promega.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 19. dl.tufts.edu [dl.tufts.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

The Role of GSK2983559 in the Regulation of Inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of GSK2983559, a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). The document elucidates the mechanism by which GSK2983559 modulates the production of key pro-inflammatory cytokines. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its function, and a visual representation of the targeted signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.

Introduction

Inflammatory responses are tightly regulated processes that, when dysregulated, can contribute to the pathogenesis of numerous chronic diseases, including inflammatory bowel disease (IBD), sarcoidosis, and certain types of arthritis. A key signaling nexus in the innate immune response to bacterial components is the pathway involving the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon recognition of their respective ligands, these receptors recruit and activate RIPK2, a critical downstream kinase. The activation of RIPK2 initiates a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This, in turn, drives the transcription and secretion of a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interleukin-8 (IL-8), which are central mediators of inflammation.[2]

GSK2983559 is a small molecule inhibitor that has been developed to specifically target the kinase activity of RIPK2.[3] By inhibiting RIPK2, GSK2983559 effectively blocks the downstream signaling events, thereby reducing the production of these key inflammatory cytokines. This document provides a detailed overview of the role of GSK2983559 in this process, supported by quantitative data, experimental methodologies, and pathway diagrams.

Quantitative Data on Cytokine Inhibition

The inhibitory activity of GSK2983559 and its active metabolite has been quantified in various in vitro systems. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) for different pro-inflammatory cytokines.

Table 1: In Vitro Inhibitory Activity of GSK2983559 (Free Acid) on IL-8 Production

| Cell Line | Stimulant | Cytokine | IC50 (nM) | Reference |

| THP-1 | MDP | IL-8 | 1.34 | [1][3] |

Table 2: In Vitro Inhibitory Activity of the Active Metabolite of GSK2983559

| Cell System | Stimulant | Cytokine | IC50 (nM) | Reference |

| HEK293 cells (overexpressing NOD2) | MDP | IL-8 | 4 | [2] |

| Monocytes | MDP | TNF-α | 13 | [2] |

Table 3: Qualitative and Dose-Dependent Effects of the Active Metabolite of GSK2983559

| System | Effect | Cytokines Affected | Reference |

| Mucosal biopsy samples (Crohn's Disease & Ulcerative Colitis) | Dose-dependent reduction in production | IL-1β, IL-6 | [2] |

MDP (Muramyl Dipeptide) is a component of bacterial peptidoglycan and a well-characterized NOD2 agonist.

Signaling Pathway and Mechanism of Action

GSK2983559 exerts its anti-inflammatory effects by inhibiting RIPK2 kinase activity within the NOD1/NOD2 signaling pathway. The following diagram illustrates this pathway and the point of intervention by GSK2983559.

Caption: NOD2 signaling pathway and inhibition by GSK2983559.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vitro efficacy of GSK2983559 in inhibiting inflammatory cytokine production in a human monocytic cell line.

Cell Culture and Maintenance

Cell Line: THP-1 (human monocytic leukemia cell line)

Culture Medium:

-

RPMI-1640 medium

-

10% Fetal Bovine Serum (FBS), heat-inactivated

-

100 IU/mL Penicillin

-

100 µg/mL Streptomycin

-

2 mM L-glutamine

Culture Conditions:

-

Maintain THP-1 cells in suspension culture in T-75 flasks.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 3-4 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

In Vitro Cytokine Inhibition Assay

Objective: To determine the IC50 of GSK2983559 for the inhibition of MDP-induced cytokine production in THP-1 cells.

Materials:

-

THP-1 cells

-

Culture medium (as described in 4.1)

-

GSK2983559 (stock solution in DMSO)

-

Muramyl dipeptide (MDP) (stock solution in sterile water or PBS)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human TNF-α, IL-6, IL-1β, and IL-8

Procedure:

-

Cell Plating:

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

-

Compound Treatment (Pre-incubation):

-

Prepare serial dilutions of GSK2983559 in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

-

Add 50 µL of the diluted GSK2983559 or vehicle control (medium with the same DMSO concentration) to the appropriate wells.

-

Pre-incubate the plate for 1-2 hours at 37°C and 5% CO2.[3]

-

-

Cell Stimulation:

-

Prepare a working solution of MDP in culture medium.

-

Add 50 µL of the MDP solution to each well to achieve a final concentration known to induce a robust cytokine response (e.g., 10 µg/mL). For unstimulated controls, add 50 µL of culture medium.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

-

Sample Collection:

-

Centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-8 in the collected supernatants using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Determine the percentage inhibition of cytokine production for each concentration of GSK2983559 relative to the vehicle-treated, MDP-stimulated control.

-

Plot the percentage inhibition against the log of the GSK2983559 concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

-

Conclusion

GSK2983559 is a potent inhibitor of RIPK2 kinase, a key transducer of inflammatory signals downstream of NOD1 and NOD2. By targeting RIPK2, GSK2983559 effectively downregulates the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of major pro-inflammatory cytokines. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation and development of RIPK2 inhibitors as a therapeutic strategy for a range of inflammatory disorders. The high specificity and potency of GSK2983559 make it a valuable tool for elucidating the role of the NOD-RIPK2 signaling axis in health and disease.

References

Understanding the Binding Kinetics of RIP2 Kinase Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of RIP2 Kinase Inhibitor 3, a potent and selective inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. Due to the limited publicly available binding kinetics data for this specific compound, this guide establishes a broader context by including data from other well-characterized, selective RIPK2 inhibitors. The methodologies detailed herein represent standard industry practices for characterizing the binding interactions of small molecule kinase inhibitors.

Introduction to RIPK2 and Its Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[1][3] This, in turn, drives the production of pro-inflammatory cytokines, which are essential for the innate immune response.[4][5] Dysregulation of the NOD-RIPK2 signaling axis is associated with a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[2]

RIPK2 inhibitors function by binding to the kinase domain, typically at the ATP-binding site, thereby preventing the autophosphorylation necessary for its activation and subsequent downstream signaling.[5] The efficacy and duration of action of these inhibitors are not solely determined by their potency (e.g., IC50 or Kd) but also by their binding kinetics—the rates at which they associate (kon) and dissociate (koff) from the target protein. A slow dissociation rate, for instance, can lead to a prolonged duration of target engagement in vivo.

Quantitative Binding and Potency Data

| Inhibitor | Target | Assay Type | kon (M-1s-1) | koff (s-1) | Kd (nM) | IC50 (nM) | Reference(s) |

| This compound | RIPK2 | Not Specified | Data Not Available | Data Not Available | Data Not Available | 1 | [4] |

| Compound 10w (RIPK2-IN-7) | RIPK2 | Not Specified | Data Not Available | Data Not Available | 0.28 | 0.6 | [6][7][8] |

| GSK583 | RIPK2 | Not Specified | Data Not Available | Data Not Available | Data Not Available | 5 (human) | [9][10][11] |

| Compound 1 | RIPK2 | Binding Kinetics | Data Not Available | 0.12 | Data Not Available | Data Not Available | [3] |

Note: IC50 is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. Kd (dissociation constant) is a direct measure of binding affinity, where a lower Kd indicates a higher affinity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the core signaling pathway involving RIPK2 and a generalized workflow for characterizing inhibitor binding kinetics.

Caption: The NOD1/2-RIPK2 signaling cascade leading to inflammatory gene transcription.

Caption: Generalized workflow for determining the binding kinetics of a kinase inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the following sections describe generalized, yet detailed, methodologies for the key experiments commonly used to determine the binding kinetics of kinase inhibitors.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures real-time biomolecular interactions.[12][13][14] It is a powerful tool for determining both association (kon) and dissociation (koff) rate constants.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant human RIPK2 kinase (the ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to be covalently coupled via amine groups.

-

Remaining active sites on the chip are deactivated using an injection of ethanolamine-HCl. A reference flow cell is typically prepared in the same way but without the ligand to allow for background signal subtraction.

-

-

Analyte Binding:

-

This compound (the analyte) is prepared in a series of concentrations (e.g., 0.1 nM to 100 nM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

-

Each concentration of the inhibitor is injected over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period (the association phase).

-

This is followed by an injection of running buffer alone to monitor the release of the inhibitor from the kinase (the dissociation phase).

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

-

The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]

Methodology:

-

Sample Preparation:

-

Purified RIPK2 kinase and this compound are extensively dialyzed into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution.

-

The concentrations of both protein and inhibitor are precisely determined. All solutions must be thoroughly degassed before the experiment.

-

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with the RIPK2 kinase solution (e.g., at a concentration of 10-30 times the expected Kd).

-

The injection syringe is filled with the this compound solution at a concentration 10-20 fold higher than the protein in the cell.

-

A series of small, timed injections (e.g., 2 µL each) of the inhibitor solution are made into the sample cell while maintaining a constant temperature.

-

The heat change associated with each injection is measured and recorded.

-

-

Data Analysis:

-

The heat per injection is integrated and plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Advanced ITC methods can also be employed to extract kinetic information (kon and koff) by analyzing the shape of the heat-rate profiles during the approach to equilibrium after each injection.[17][18]

-

Fluorescence Polarization (FP) Based Binding Assay

This competitive binding assay is often used to determine the IC50 of an unlabeled inhibitor by measuring its ability to displace a fluorescently labeled ligand (tracer) from the target kinase.[11]

Methodology:

-

Assay Setup:

-

A fluorescently labeled ATP-competitive ligand (tracer) that binds to RIPK2 is used.

-

The assay is performed in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS).[11]

-

The concentrations of RIPK2 kinase and the fluorescent tracer are optimized to give a stable and robust fluorescence polarization signal.

-

-

Inhibitor Competition:

-

A fixed concentration of RIPK2 kinase and the fluorescent tracer are incubated with a serial dilution of this compound.

-

As the concentration of the unlabeled inhibitor increases, it competes with the tracer for binding to the kinase, causing the tracer to be displaced into the solution.

-

Displacement of the fluorescent tracer leads to a decrease in its fluorescence polarization, as the smaller, unbound tracer tumbles more rapidly in solution.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound tracer.

-

Conclusion

Understanding the binding kinetics of this compound is fundamental to elucidating its mechanism of action and predicting its pharmacological behavior. While specific on- and off-rates for this compound are not publicly documented, its high potency is established with a 1 nM IC50 value. By employing standardized biophysical techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, researchers can fully characterize the binding profile of this and other RIPK2 inhibitors. This comprehensive kinetic and thermodynamic data is invaluable for structure-activity relationship studies, lead optimization, and the rational design of next-generation therapeutics for inflammatory diseases.

References

- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioradiations.com [bioradiations.com]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Cell Permeability and Uptake of RIP2 Kinase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein 2 (RIP2) kinase, a key serine/threonine kinase, plays a crucial role in the innate immune system. It functions as an essential downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIP2, leading to the activation of downstream pathways such as NF-κB and MAPK, which in turn drive the production of pro-inflammatory cytokines.[3][4] Dysregulation of the NOD-RIP2 signaling axis has been implicated in various inflammatory conditions, making RIP2 an attractive therapeutic target for the development of novel anti-inflammatory agents.

The successful development of RIP2 kinase inhibitors hinges not only on their potency and selectivity but also on their ability to permeate cell membranes and reach their intracellular target. Therefore, a thorough characterization of the cell permeability and uptake of these inhibitors is a critical step in the drug discovery and development process.

These application notes provide a summary of key cellular permeability data and detailed protocols for assessing the cell permeability and uptake of RIP2 Kinase Inhibitor 3.

Data Presentation

The following table summarizes the key physicochemical and permeability parameters for a representative RIP2 Kinase Inhibitor. Note: The data presented below is illustrative and may not correspond to a specific molecule designated as "this compound," as multiple compounds may be referred to by this or similar names. Researchers should generate data for their specific inhibitor of interest.

| Parameter | Value | Assay |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 388.48 | N/A |

| logP | 3.5 | Calculated |

| Polar Surface Area (Ų) | 85.2 | Calculated |

| Solubility (µM) in FaSSIF | >100 | FaSSIF Solubility Assay |

| Permeability | ||

| Caco-2 Permeability (Papp, A→B) | >10 x 10⁻⁶ cm/s | Caco-2 Permeability Assay |

| Caco-2 Efflux Ratio (Papp, B→A / Papp, A→B) | <2 | Caco-2 Permeability Assay |

| PAMPA Permeability (Pe) | >5 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay |

| Cellular Uptake | ||

| Intracellular Concentration (at 1 µM) | >500 nM | LC-MS/MS based Cellular Uptake Assay |

Signaling Pathway and Experimental Workflow Visualizations

Caption: The NOD1/NOD2-RIP2 signaling cascade.

Caption: General workflow for assessing permeability and uptake.

Experimental Protocols

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as an in vitro model of the human intestinal epithelium.[5][6]

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

This compound

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS system

Protocol:

-

Cell Seeding and Culture:

-

Culture Caco-2 cells in T-75 flasks.

-

Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for permeability studies.

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. A low permeability rate (Papp < 1.0 x 10⁻⁶ cm/s) indicates good monolayer integrity.

-

-

Permeability Assay (Apical to Basolateral - A→B):

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

-

Add 0.4 mL of HBSS containing the test concentration of this compound (e.g., 10 µM) to the apical (upper) chamber.

-

Add 1.2 mL of fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber and replace it with an equal volume of fresh HBSS.

-

At the end of the experiment, collect samples from the apical chamber.

-

-

Permeability Assay (Basolateral to Apical - B→A for Efflux Ratio):

-

Follow the same procedure as above, but add the compound to the basolateral chamber and sample from the apical chamber.

-

-

Sample Analysis and Calculation:

-

Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive transcellular permeability.[8][9] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

Materials:

-

PAMPA plate system (e.g., 96-well format) with donor and acceptor plates.

-

Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound.

-

LC-MS/MS system.

Protocol:

-

Membrane Coating:

-

Add 5 µL of the artificial membrane solution to the filter of each well in the donor plate.

-

Allow the membrane to impregnate the filter for 5-10 minutes.

-

-

Compound Addition:

-

Add 150-200 µL of PBS containing the test concentration of this compound (e.g., 10 µM) to each well of the donor plate.

-

Add 300 µL of fresh PBS to each well of the acceptor plate.

-

-

Incubation:

-

Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

-

Incubate the plate assembly at room temperature for 4-16 hours with no shaking.

-

-

Sample Analysis and Calculation:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of the inhibitor in the donor and acceptor wells using LC-MS/MS.

-

Calculate the effective permeability coefficient (Pe) using a validated equation specific to the PAMPA system used.

-

Cellular Uptake Assay

This assay quantifies the amount of inhibitor that accumulates within cells over time.

Materials:

-

Cell line of interest (e.g., THP-1 monocytes or other cells expressing RIP2).

-

Appropriate cell culture medium.

-

This compound.

-

PBS, ice-cold.

-

Lysis buffer (e.g., RIPA buffer).

-

LC-MS/MS system.

Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in a near-confluent monolayer on the day of the experiment.

-

-

Compound Treatment:

-

Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 1 µM).

-

Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

-

Cell Lysis:

-

At each time point, rapidly aspirate the medium.

-

Wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.

-

Add a specific volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and collect the lysate.

-

-

Sample Analysis:

-

Determine the protein concentration in each lysate sample (e.g., using a BCA assay).

-

Analyze the concentration of this compound in the lysates using LC-MS/MS.

-

Normalize the amount of inhibitor to the protein concentration to determine the intracellular concentration (e.g., in pmol/mg protein).

-

By following these protocols, researchers can obtain valuable data on the cell permeability and uptake of this compound, which is essential for understanding its pharmacokinetic properties and optimizing its development as a potential therapeutic agent.

References

- 1. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 9. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood-brain barrier permeability prediction of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Phosphorylated RIPK2 via Western Blotting Following Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine and tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation at serine 176, a crucial event for the activation of downstream signaling pathways, including NF-κB and MAPKs. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines. Given its central role in innate immunity, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory diseases, and the development of specific RIPK2 inhibitors is an active area of research.

These application notes provide a detailed protocol for the detection and quantification of phosphorylated RIPK2 (p-RIPK2) at serine 176 in cell lysates following treatment with small molecule inhibitors. The accurate measurement of p-RIPK2 levels by Western blotting is a fundamental method for assessing the efficacy and potency of RIPK2 inhibitors in a cellular context.

RIPK2 Signaling Pathway

The diagram below illustrates the canonical NOD2-RIPK2 signaling pathway, highlighting the central role of RIPK2 phosphorylation and the points of intervention for RIPK2 inhibitors.

Caption: The NOD2-RIPK2 signaling pathway.

Experimental Workflow

The following diagram outlines the key steps for assessing the impact of a RIPK2 inhibitor on p-RIPK2 levels using Western blotting.

Caption: Experimental workflow for p-RIPK2 Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for the detection of p-RIPK2 (Ser176) in cultured cells, such as HEK293 or THP-1 cells, following treatment with a RIPK2 inhibitor and stimulation with a NOD2 ligand.

Materials and Reagents

-

Cell Lines: HEK293 cells expressing NOD2, or THP-1 monocytes.

-

RIPK2 Inhibitor: e.g., GSK583 (MedChemExpress, HY-100344).

-

NOD2 Ligand: L18-MDP (InvivoGen, tlrl-l18mdp).

-

Lysis Buffer: RIPA buffer (e.g., Thermo Fisher Scientific, 89900) or a similar buffer containing detergents.

-

Protease and Phosphatase Inhibitor Cocktails: (e.g., Sigma-Aldrich, P8340 and P5726).

-

Protein Assay: BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, 23225).

-

Laemmli Sample Buffer (4x): (e.g., Bio-Rad, 1610747).

-

Primary Antibodies:

-

Rabbit anti-p-RIPK2 (Ser176) (e.g., Cell Signaling Technology, #4364; typical dilution 1:1000).

-

Rabbit anti-RIPK2 (total) (e.g., Cell Signaling Technology, #4142; typical dilution 1:1000).

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin; typical dilution 1:1000-1:5000).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., Cell Signaling Technology, #7074; typical dilution 1:2000-1:5000).

-

PVDF Membrane: (e.g., Millipore, IPVH00010).

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST.

-

Chemiluminescent Substrate: (e.g., Thermo Fisher Scientific, 34580).

-

Imaging System: CCD-based imager or X-ray film.

Procedure

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Pre-treat cells with the desired concentrations of the RIPK2 inhibitor (e.g., GSK583) or vehicle (e.g., DMSO) for 30 minutes.

-

Stimulate the cells with a NOD2 ligand (e.g., 1 µg/mL L18-MDP) for 30 minutes to induce RIPK2 phosphorylation.[2]

-

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-RIPK2 (Ser176) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Acquire the image using a CCD-based imager or by exposing it to X-ray film.

-

Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).

-

To ensure accurate quantification, strip the membrane and re-probe with antibodies against total RIPK2 and a loading control.

-

Normalize the p-RIPK2 signal to the total RIPK2 signal and then to the loading control signal.

-

Data Presentation

The following tables provide examples of how to present quantitative data from Western blot analysis of p-RIPK2 inhibition.

Table 1: Inhibition of L18-MDP-induced p-RIPK2 by Various Kinase Inhibitors in HEKBlue Cells [2][3]

| Inhibitor | Concentration (nM) | p-RIPK2 Signal (Normalized to Total RIPK2 and Loading Control) | % Inhibition of p-RIPK2 |

| Vehicle (DMSO) | - | 1.00 ± 0.12 | 0 |

| Ponatinib | 10 | 0.05 ± 0.02 | 95 |

| Ponatinib | 30 | 0.02 ± 0.01 | 98 |

| Sorafenib | 100 | 0.45 ± 0.08 | 55 |

| Sorafenib | 300 | 0.15 ± 0.05 | 85 |

| Regorafenib | 30 | 0.60 ± 0.10 | 40 |

| Regorafenib | 100 | 0.25 ± 0.06 | 75 |

Data are represented as mean ± SEM from three independent experiments.

Table 2: Dose-Dependent Inhibition of Stroke-Induced p-RIPK2 by a Selective RIPK2 Inhibitor in Mice [4]

| Treatment | Dose (mg/kg) | p-RIPK2/Total RIPK2 Ratio (Arbitrary Units) | % Inhibition of p-RIPK2 |

| Sham | - | 0.15 ± 0.04 | N/A |

| Stroke + Vehicle | - | 1.20 ± 0.15 | 0 |

| Stroke + RIPK2 Inhibitor | 1 | 0.85 ± 0.11 | 29 |

| Stroke + RIPK2 Inhibitor | 3 | 0.40 ± 0.07 | 67 |

| Stroke + RIPK2 Inhibitor | 10 | 0.20 ± 0.05 | 83 |

Data are represented as mean ± SEM from n=5-6 mice per group. p-RIPK2 and total RIPK2 levels were quantified from Western blots of brain lysates.

Troubleshooting

For common Western blotting issues such as high background, weak or no signal, and non-specific bands, please refer to standard troubleshooting guides. Key considerations for p-RIPK2 detection include:

-

Always use fresh protease and phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.

-

Use BSA for blocking and antibody dilution instead of milk, as milk contains phosphoproteins that can increase background.

-

Optimize antibody concentrations and incubation times to achieve the best signal-to-noise ratio.

-

Load sufficient protein (20-30 µg) to ensure detection of p-RIPK2, which may be of low abundance.

-

Include appropriate controls , such as unstimulated cells, vehicle-treated cells, and a positive control lysate, to validate your results.

References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]